molecular formula C22H16ClN3O4S2 B2506954 (E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide CAS No. 1173323-68-6

(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide

Cat. No.: B2506954
CAS No.: 1173323-68-6
M. Wt: 485.96
InChI Key: VFFOTVZIAZWRMZ-ZNTNEXAZSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a methylsulfonyl group at position 6 and a prop-2-yn-1-yl group at position 2. The isoxazole-4-carboxamide moiety is attached via an (E)-configured imine linkage to the benzo[d]thiazole system. The 2-chlorophenyl and methyl substituents on the isoxazole ring contribute to its steric and electronic properties. The (E)-configuration of the imine group is critical for its biological activity and molecular interactions, as seen in structurally analogous compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S2/c1-4-11-26-17-10-9-14(32(3,28)29)12-18(17)31-22(26)24-21(27)19-13(2)30-25-20(19)15-7-5-6-8-16(15)23/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOTVZIAZWRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide is a novel isoxazole derivative with potential therapeutic applications. Isoxazole derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications.

The chemical structure of the compound is as follows:

PropertyValue
CAS Number 1173323-68-6
Molecular Formula C22H16ClN3O4S2
Molecular Weight 486.0 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available aniline derivatives and isoxazole carboxylic acids. The methods employed include coupling reactions that yield chloro-fluorophenyl-isoxazole carboxamide derivatives. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have shown that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that synthesized isoxazole compounds displayed moderate to potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 0.107 to 77.83 μg/ml . Specifically, compounds similar to the target compound showed promising results against HeLa cervical cancer cells with IC50 values lower than that of standard anticancer drugs like Doxorubicin.

COX Inhibition

In addition to anticancer properties, isoxazole derivatives have been evaluated for their cyclooxygenase (COX) inhibitory activities. One study reported that certain synthesized compounds exhibited selective COX1 inhibition with IC50 values comparable to established NSAIDs . This suggests potential applications in treating inflammatory conditions where COX inhibition is beneficial.

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has also been investigated. Compounds from this class demonstrated activity against various pathogens, including fungi and bacteria. For example, one derivative was effective against Candida albicans with a minimum inhibitory concentration (MIC) of 2.0 mg/ml . This positions such compounds as candidates for further development in antifungal therapies.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A recent evaluation involved testing several isoxazole derivatives against HeLa and MCF7 cell lines. The most potent derivative achieved an IC50 value of 0.11 μg/ml against HeLa cells, indicating its potential as a chemotherapeutic agent .
  • Inflammatory Model Studies : In vivo studies assessing the anti-inflammatory effects of these compounds showed significant reductions in inflammation markers in animal models when treated with COX-inhibiting isoxazole derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other heterocyclic systems, such as triazoles, imidazoles, and benzodioxoles. Below is a comparative analysis based on available evidence:

Feature Target Compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide
Core Heterocycle Benzo[d]thiazol-2(3H)-ylidene + isoxazole 1H-1,2,4-triazole-5(4H)-thione Hydrazinecarboxamide + benzodioxole-imidazole
Substituents Methylsulfonyl, propynyl, 2-chlorophenyl 2-chlorobenzylideneamino, 2-chlorophenyl Benzodioxol-5-yl, imidazol-1-yl, 2-chlorophenyl
Hydrogen Bonding Likely via sulfonyl and carboxamide groups (inferred) N–H···O/S interactions forming hexamers Imine and hydrazine groups enabling crystal packing
Synthetic Validation Not explicitly described in evidence Single-crystal X-ray analysis for configuration confirmation Single-crystal X-ray analysis for (E)-imine configuration
Biological Relevance Hypothesized kinase/modulatory activity (based on sulfonyl/alkynyl motifs) Antifungal/antimicrobial potential (common in triazole-thiones) Antifungal activity (imidazole derivatives)

Key Findings

Configuration Stability : The (E)-configuration in the target compound’s imine group is analogous to the hydrazinecarboxamide derivative in , where X-ray crystallography confirmed stereochemical stability . This configuration is pivotal for maintaining intermolecular interactions, such as hydrogen bonding, which influence solubility and target binding.

Chlorophenyl Substituents: Both the target compound and the triazole-thione derivative in incorporate 2-chlorophenyl groups.

Sulfonyl vs. Thione Groups : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the thione group in ’s triazole derivative. This difference could modulate enzymatic inhibition profiles, such as selectivity for sulfhydryl-containing targets.

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